Ceapin-A7
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Overview
Description
Ceapin-A7 is a selective and highly potent inhibitor of the ATF6α signaling pathway, which is activated in response to endoplasmic reticulum stress. This compound has an IC50 value of 0.59 μM and is used to explore the mechanism of activation of ATF6α and its role in pathological settings .
Preparation Methods
The synthesis of Ceapin-A7 involves the formation of a pyrazole amide structure. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrazole and amide bonds .
Chemical Reactions Analysis
Ceapin-A7 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are typically derivatives of the original compound, maintaining the core pyrazole amide structure.
Scientific Research Applications
Ceapin-A7 has several scientific research applications:
Chemistry: Used as a tool to study the ATF6α signaling pathway and its role in cellular stress responses.
Biology: Helps in understanding the unfolded protein response and its implications in diseases such as cancer and neurodegenerative disorders.
Medicine: Potential therapeutic applications in diseases where endoplasmic reticulum stress plays a critical role.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and compounds .
Mechanism of Action
Ceapin-A7 functions by selectively inhibiting the ATF6α signaling pathway. It retains ATF6α at the endoplasmic reticulum, preventing its transport to the Golgi apparatus where it would normally be activated by proteolysis. This inhibition is dependent on the ABCD3 peroxisomal transporter, which physically associates with ATF6α in a Ceapin-dependent manner .
Comparison with Similar Compounds
Ceapin-A7 is part of a class of compounds known as Ceapins, which are pyrazole amides. Similar compounds include:
Ceapin-A1: Another potent inhibitor of ATF6α signaling.
Ceapin-A8 and Ceapin-A9: Analogues with single trifluoromethyl groups, less potent than this compound.
Ceapin-A5: An inactive analog used as a negative control in studies
This compound stands out due to its high potency and specificity in inhibiting ATF6α signaling without affecting other branches of the unfolded protein response .
Properties
IUPAC Name |
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4O3/c21-19(22,23)12-4-3-11(14(6-12)20(24,25)26)9-30-10-13(8-27-30)28-18(31)15-7-17(33-29-15)16-2-1-5-32-16/h1-8,10H,9H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDYOXTXGBHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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